molecular formula C15H18O2S B4623285 1-[(E)-5,5-dimethylhex-1-en-3-ynyl]sulfonyl-4-methylbenzene

1-[(E)-5,5-dimethylhex-1-en-3-ynyl]sulfonyl-4-methylbenzene

Cat. No.: B4623285
M. Wt: 262.4 g/mol
InChI Key: JGYXXPVUCXWIME-WUXMJOGZSA-N
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Description

1-[(E)-5,5-dimethylhex-1-en-3-ynyl]sulfonyl-4-methylbenzene is an organic compound characterized by its unique structure, which includes a sulfonyl group attached to a benzene ring and a dimethylhexenynyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-5,5-dimethylhex-1-en-3-ynyl]sulfonyl-4-methylbenzene typically involves multiple steps:

    Formation of the Dimethylhexenynyl Side Chain: This can be achieved through the alkylation of an appropriate alkyne precursor with a suitable alkyl halide under basic conditions.

    Sulfonylation of the Benzene Ring:

    Coupling of the Side Chain to the Benzene Ring: The final step involves coupling the dimethylhexenynyl side chain to the sulfonylated benzene ring using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-5,5-dimethylhex-1-en-3-ynyl]sulfonyl-4-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide or thiol, depending on the reducing agent used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.

    Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-[(E)-5,5-dimethylhex-1-en-3-ynyl]sulfonyl-4-methylbenzene has several scientific research applications:

    Organic Synthesis: It can be used as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(E)-5,5-dimethylhex-1-en-3-ynyl]sulfonyl-4-methylbenzene depends on its specific application:

    In Organic Synthesis: It acts as a versatile intermediate that can undergo various chemical transformations.

    In Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

    In Materials Science: Its electronic properties can be harnessed to create materials with specific conductive or photonic characteristics.

Comparison with Similar Compounds

Similar Compounds

    1-[(E)-5,5-dimethylhex-1-en-3-ynyl]sulfonylbenzene: Lacks the methyl group on the benzene ring, which may affect its reactivity and applications.

    1-[(E)-5,5-dimethylhex-1-en-3-ynyl]sulfonyl-4-chlorobenzene: Contains a chlorine atom instead of a methyl group, potentially altering its chemical and biological properties.

Uniqueness

1-[(E)-5,5-dimethylhex-1-en-3-ynyl]sulfonyl-4-methylbenzene is unique due to the presence of both the dimethylhexenynyl side chain and the sulfonyl group on the benzene ring

Properties

IUPAC Name

1-[(E)-5,5-dimethylhex-1-en-3-ynyl]sulfonyl-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2S/c1-13-7-9-14(10-8-13)18(16,17)12-6-5-11-15(2,3)4/h6-10,12H,1-4H3/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYXXPVUCXWIME-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C=CC#CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C=C/C#CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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